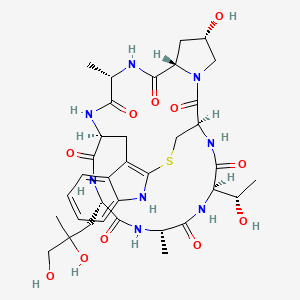

PHALLOIDIN

描述

属性

IUPAC Name |

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKZJLCSROULON-HPGKBWJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C)[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N8O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | Phalloidin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN WATER: O.5% AT 0 °C; MUCH MORE SOLUBLE IN HOT WATER; FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/ | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 932 | |

| Record name | PHALLOIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

17466-45-4 | |

| Record name | Phalloidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHALLOIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MAXIMUM ABSORPTION (WATER): 295 NM (E= 0.597, 1%, 1 CM); MELTING POINT: 280-282 °C /HEXAHYDRATE/ | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 932 | |

| Record name | PHALLOIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery, Mechanism, and Application of Phalloidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phalloidin, a bicyclic heptapeptide toxin isolated from the death cap mushroom, Amanita phalloides, has become an indispensable tool in cell biology and related fields. Its high affinity and specific binding to filamentous actin (F-actin) have enabled researchers to visualize and study the actin cytoskeleton with remarkable clarity. This technical guide provides an in-depth exploration of the discovery and history of this compound, its mechanism of action, and detailed protocols for its use in laboratory settings. Furthermore, it presents key quantitative data on its binding kinetics and toxicity, and visualizes its biochemical interactions and experimental applications through detailed diagrams.

Discovery and History

This compound was first isolated and crystallized in 1937 by Feodor Lynen and Ulrich Wieland.[1] Their work revealed the compound's unusual bicyclic structure, which includes a unique thioether linkage between a cysteine and a tryptophan residue.[1] This discovery was a significant advancement in the study of natural toxins and cyclic peptides. Early studies quickly established its potent toxicity, with an intraperitoneal lethal dose 50 (LD50) in mice determined to be 2 mg/kg.[2] The primary symptom of poisoning is acute hunger, a consequence of liver cell destruction.[2] Despite its toxicity, the scientific community soon recognized the value of this compound's specific interaction with a fundamental component of the eukaryotic cell, actin. This led to its development as a powerful research tool.

Mechanism of Action: Stabilization of Filamentous Actin

This compound's biological effects stem from its highly specific and strong binding to the polymerized form of actin, known as F-actin.[2][3] It does not bind to monomeric G-actin.[4] this compound binds at the interface between F-actin subunits, effectively locking adjacent subunits together.[2] This stabilization has several key consequences for actin dynamics:

-

Inhibition of Depolymerization: this compound prevents the dissociation of actin monomers from the ends of the filaments, thereby stabilizing the polymer.[5]

-

Promotion of Polymerization: By stabilizing actin oligomers that act as nuclei for polymerization, this compound lowers the critical concentration required for actin assembly.[5][6]

-

Inhibition of ATP Hydrolysis: this compound has been found to inhibit the ATP hydrolysis activity of F-actin.[2]

This potent stabilization of actin filaments disrupts the dynamic processes essential for cell motility, division, and morphology, ultimately leading to cell death.

Quantitative Data

Toxicity

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 2 mg/kg | Mouse | Intraperitoneal (IP) | [2] |

Binding Kinetics and Affinity for Actin

The binding of this compound and its derivatives to F-actin has been characterized in various species. The table below summarizes key kinetic parameters.

| Actin Source | Ligand | Association Rate Constant (k+) (M⁻¹s⁻¹) | Dissociation Rate Constant (k-) (s⁻¹) | Dissociation Constant (Kd) (nM) | Reference |

| Rabbit Skeletal Muscle | This compound | 1.7 (±0.2) x 10⁵ | 0.00037 (±0.00003) | 2.1 (±0.3) | [7] |

| Rabbit Skeletal Muscle | Rhodamine this compound | 2.9 (±0.2) x 10⁴ | 2.6 x 10⁻⁴ | ~20 | [7][8] |

| Acanthamoeba castellanii | Rhodamine this compound | 3.4 (±0.3) x 10⁴ | 1.7 (±0.2) x 10⁻⁴ | - | [7] |

| Saccharomyces cerevisiae | Rhodamine this compound | 5.1 (±0.2) x 10⁴ | 1.6 (±0.2) x 10⁻³ | - | [7] |

Effect on Actin Polymerization Dynamics

This compound significantly alters the kinetics of actin filament assembly by primarily affecting the dissociation rate constants at both ends of the filament.

| Filament End | Parameter | Control (Actin Alone) | With this compound | Reference |

| Preferred (Barbed) End | Association Rate Constant (k+) (M⁻¹s⁻¹) | 3.36 (±0.14) x 10⁶ | 2.63 (±0.22) x 10⁶ | [5] |

| Dissociation Rate Constant (k-) (s⁻¹) | 0.317 (±0.097) | Essentially zero | [5] | |

| Critical Concentration (Cc) (µM) | 0.10 | Essentially zero | [5] | |

| Non-preferred (Pointed) End | Association Rate Constant (k+) (M⁻¹s⁻¹) | 0.256 (±0.015) x 10⁶ | 0.256 (±0.043) x 10⁶ | [5] |

| Dissociation Rate Constant (k-) (s⁻¹) | 0.269 (±0.043) | Essentially zero | [5] | |

| Critical Concentration (Cc) (µM) | 1.02 | Essentially zero | [5] |

Experimental Protocols

Fluorescent this compound Staining of F-Actin in Fixed Cells

This protocol provides a general procedure for visualizing F-actin in cultured cells using fluorescently labeled this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol-free formaldehyde (e.g., 3.7% in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Fluorescent this compound conjugate stock solution (e.g., in methanol or DMSO)

-

Mounting medium

-

Glass coverslips with adherent cells

Procedure:

-

Cell Fixation:

-

Permeabilization:

-

Blocking (Optional but Recommended):

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific background staining.[10]

-

-

This compound Staining:

-

Dilute the fluorescent this compound stock solution to its working concentration (typically 1:100 to 1:1000) in blocking buffer or PBS.[1]

-

Incubate the cells with the diluted this compound solution for 20-90 minutes at room temperature, protected from light.[1]

-

Wash the cells two to three times with PBS for 5 minutes each to remove unbound this compound.[1]

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Determination of this compound-Actin Binding Affinity by Fluorescence Spectroscopy

This protocol outlines a method to determine the binding kinetics of a fluorescently labeled this compound derivative to F-actin.

Materials:

-

Purified G-actin

-

Polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl₂, pH 7.0)[7]

-

Fluorescently labeled this compound (e.g., rhodamine this compound)

-

Unlabeled this compound

-

Fluorometer

Procedure:

-

Actin Polymerization:

-

Prepare G-actin in a low salt buffer.

-

Induce polymerization by adding polymerization buffer and incubate for at least 1 hour at room temperature to form F-actin.[11]

-

-

Association Rate Constant (k+) Determination:

-

In a fluorometer cuvette, mix a low concentration of fluorescent this compound (e.g., 20-40 nM) with varying concentrations of F-actin in polymerization buffer.[7]

-

Monitor the increase in fluorescence intensity over time as the fluorescent this compound binds to F-actin.[7]

-

The observed rate constant (k_obs) is determined by fitting the time course to a single exponential function.

-

Plot k_obs versus the F-actin concentration. The slope of this linear plot represents the association rate constant (k+).[7]

-

-

Dissociation Rate Constant (k-) Determination:

-

Equilibrate a sample of F-actin with a molar equivalent of fluorescent this compound.

-

Add a large excess of unlabeled this compound to the cuvette to displace the bound fluorescent this compound.[7]

-

Monitor the decrease in fluorescence intensity over time.

-

The rate of fluorescence decrease represents the dissociation rate constant (k-).[7]

-

-

Calculation of Dissociation Constant (Kd):

-

Calculate the dissociation constant using the formula: Kd = k- / k+.

-

Visualizations

Mechanism of this compound Action on F-Actin

Caption: Mechanism of this compound binding to and stabilizing F-actin.

Experimental Workflow for Fluorescent this compound Staining

Caption: A typical experimental workflow for staining F-actin with fluorescent this compound.

Simplified Biosynthesis Pathway of this compound

Caption: A simplified overview of the putative biosynthetic pathway of this compound.

References

- 1. This compound staining protocol | Abcam [abcam.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound labeling protocol for optimal F-actin staining [abberior.rocks]

- 4. researchgate.net [researchgate.net]

- 5. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apexbt.com [apexbt.com]

- 9. biotium.com [biotium.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

Phalloidin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin is a bicyclic heptapeptide toxin belonging to the phallotoxin family, isolated from the deadly Amanita phalloides mushroom, commonly known as the death cap.[1][2] Since its discovery and crystallization in 1937 by Feodor Lynen and Ulrich Wieland, this compound has become an indispensable tool in cell biology and a subject of interest in toxicology and drug development.[1] Its high affinity and specific binding to filamentous actin (F-actin) make it an exceptional probe for visualizing the actin cytoskeleton.[3][4] However, this same interaction underlies its potent toxicity, primarily targeting the liver.[2][5] This technical guide provides an in-depth overview of the chemical structure, properties, and biological interactions of this compound, with a focus on its applications in research and the experimental protocols for its use.

Chemical Structure and Properties

This compound is a rigid bicyclic peptide characterized by an unusual thioether bridge between a cysteine and a tryptophan residue, forming a tryptathionine linkage.[1] This structural feature is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₅H₄₈N₈O₁₁S | [1] |

| Molar Mass | 788.87 g/mol | [1] |

| IUPAC Name | (2S,5S,8S,11S,14S,17R)-14-(2-(1H-indol-3-yl)ethyl)-8-((R)-1-hydroxyethyl)-5-isobutyl-11,17-dimethyl-1,4,7,10,13,16-hexaoxo-3-oxa-6,9,12,15-tetraazabicyclo[12.2.1]heptadecan-2-aminium | |

| Appearance | White crystalline solid | [1] |

| Solubility | Water-soluble | [6] |

| Binding Target | Filamentous actin (F-actin) | [1][4] |

Mechanism of Action and Biological Effects

This compound's biological activity stems from its high-affinity binding to F-actin.[4] It binds at the interface between actin subunits, stabilizing the filament and preventing its depolymerization.[1][4] This stabilization drastically shifts the equilibrium between actin monomers (G-actin) and polymers (F-actin) towards the filamentous form.[7] this compound also inhibits the ATP hydrolysis activity of F-actin.[4]

The dissociation constant (Kd) for the this compound-actin complex is in the nanomolar range, indicating a very strong and stable interaction.[8] This tight binding disrupts the dynamic nature of the actin cytoskeleton, which is essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.[9]

Signaling Pathway of this compound Toxicity

The primary target of this compound toxicity in vivo is the liver.[2] This is due to the active transport of this compound into hepatocytes by bile salt transporters.[2] Once inside the liver cells, this compound binds to F-actin, leading to a cascade of events that result in cholestasis, hemorrhagic necrosis, and ultimately liver failure.[10][11] The stabilization of actin filaments disrupts the integrity of the hepatocyte cytoskeleton, affecting membrane flow and the function of the bile canaliculi.[12]

Quantitative Data

Table 2: this compound Binding and Toxicity Data

| Parameter | Value | Species/System | Reference(s) |

| Dissociation Constant (Kd) for F-actin | 3.6 x 10⁻⁸ M | Rabbit Muscle Actin | [8] |

| LD₅₀ (Intraperitoneal) | 2 mg/kg | Mouse | [2] |

Table 3: Spectral Properties of Common Fluorescent this compound Conjugates

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| Alexa Fluor 488 | 495 | 518 | [13][14] |

| FITC (Fluorescein) | 496 | 516 | [15] |

| Rhodamine (TRITC) | 540-546 | 565-575 | [16][17][18][19] |

| Alexa Fluor 546 | 556 | 570 | [6] |

| Alexa Fluor 594 | 593 | 614 | [20] |

| Alexa Fluor 647 | 650 | 668 | [6] |

Experimental Protocols

Due to its inability to cross the cell membrane of living cells, this compound is primarily used for staining fixed and permeabilized cells.[2] Fluorescently conjugated this compound is a powerful tool for visualizing the actin cytoskeleton using fluorescence microscopy.

Detailed Protocol for Fluorescent Staining of F-actin in Mammalian Cells

This protocol provides a general guideline for staining F-actin in adherent mammalian cells grown on coverslips. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (4% in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Fluorescent this compound Conjugate Stock Solution (in DMSO or methanol)

-

Staining Solution (Fluorescent this compound diluted in Blocking Buffer)

-

Antifade Mounting Medium

-

Fluorescence Microscope

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Fixation: Add 4% methanol-free formaldehyde in PBS to the cells and incubate for 10-15 minutes at room temperature.

-

Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add Permeabilization Buffer to the cells and incubate for 5-10 minutes at room temperature. This step is crucial for allowing the this compound conjugate to enter the cells.

-

Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

Blocking (Optional but Recommended): Add Blocking Buffer and incubate for 20-30 minutes at room temperature to reduce non-specific binding.

-

Staining: Dilute the fluorescent this compound conjugate stock solution to the desired final concentration (typically in the nanomolar range) in Blocking Buffer. Aspirate the blocking solution and add the this compound staining solution to the cells. Incubate for 20-60 minutes at room temperature, protected from light.

-

Washing: Aspirate the staining solution and wash the cells two to three times with PBS to remove unbound this compound.

-

Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Conclusion

This compound remains a cornerstone in the study of the actin cytoskeleton. Its unique chemical structure and high-affinity binding to F-actin provide a powerful tool for visualizing cellular architecture and dynamics. While its toxicity, particularly to the liver, presents challenges, it also offers a model system for studying cytoskeletal poisons and their effects on cellular function. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling protocols is essential for its effective and safe use in a research setting. The detailed information and protocols provided in this guide aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage the capabilities of this remarkable molecule.

References

- 1. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound staining protocol | Abcam [abcam.com]

- 4. This compound [bionity.com]

- 5. Toxicokinetics and tissue distribution of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. The dissociation of the this compound-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protection against this compound-induced liver injury by oleanolic acid involves Nrf2 activation and suppression of Oatp1b2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amanita phalloides-Associated Liver Failure: Molecular Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute this compound toxicity in living hepatocytes. Evidence for a possible disturbance in membrane flow and for multiple functions for actin in the liver cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alexa Fluor® 488 this compound | Cell Signaling Technology [cellsignal.com]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. FITC this compound | ISB Server Wahoo [wahoo.cns.umass.edu]

- 16. Rhodamine this compound Reagent. F-actin stain. (ab235138) | Abcam [abcam.com]

- 17. biocompare.com [biocompare.com]

- 18. genecopoeia.com [genecopoeia.com]

- 19. ulab360.com [ulab360.com]

- 20. immunologicalsciences.com [immunologicalsciences.com]

Phalloidin's Iron Grip: A Technical Guide to the Stabilization of Filamentous Actin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which the bicyclic heptapeptide phalloidin, a toxin isolated from the Amanita phalloides mushroom, exerts its potent stabilizing effect on filamentous actin (F-actin). A cornerstone of cell biology research, this compound's ability to lock F-actin in a polymerized state has been instrumental in visualizing and understanding cytoskeletal dynamics. This document provides a comprehensive overview of the this compound-actin interaction, including quantitative binding data, detailed experimental protocols, and the implications for cellular signaling pathways.

The Core Mechanism: this compound's Binding Site and Structural Impact

This compound binds with high affinity and specificity to the interface between F-actin subunits, effectively acting as a molecular clamp.[1] This interaction locks adjacent actin monomers together, preventing the depolymerization of the filament.[1] Cryo-electron microscopy studies have revealed that this compound inserts itself into a pocket formed by three adjacent actin monomers within the filament.[2] This binding site is located in a cleft between two domains of an actin monomer and involves interactions with specific amino acid residues, including methionine-119, methionine-355, and glutamic acid-117.[3][4]

By binding to this site, this compound stabilizes the longitudinal contacts between actin subunits along the filament. This stabilization significantly reduces the rate of monomer dissociation from both the barbed and pointed ends of the filament, thereby lowering the critical concentration required for actin polymerization.[5][6][7] The toxin essentially traps actin monomers in a conformation that favors the filamentous state and inhibits the ATP hydrolysis activity of F-actin.[1]

Quantitative Analysis of the this compound-Actin Interaction

The interaction between this compound and F-actin has been extensively characterized using various biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities and kinetics.

Table 1: Binding Kinetics of this compound and its Derivatives to F-Actin

| Ligand | Actin Source | Association Rate Constant (k+) (M⁻¹s⁻¹) | Dissociation Rate Constant (k-) (s⁻¹) | Reference(s) |

| This compound | Rabbit Skeletal Muscle | - | 3.7 x 10⁻⁴ | [1] |

| Rhodamine this compound | Rabbit Skeletal Muscle | 2.8 x 10⁴ | 4.8 x 10⁻⁴ | [4] |

| Rhodamine this compound | Rabbit Skeletal Muscle | 2.9 x 10⁴ | - | [1] |

| Rhodamine this compound | Acanthamoeba castellanii | 3.4 x 10⁴ | - | [1] |

| Rhodamine this compound | Saccharomyces cerevisiae | 5.1 x 10⁴ | - | [1] |

Table 2: Equilibrium Dissociation Constants (Kd) of this compound and its Derivatives for F-Actin

| Ligand | Actin Source | Dissociation Equilibrium Constant (Kd) (nM) | Method | Reference(s) |

| This compound | Rabbit Skeletal Muscle | 0.5 | Fluorescence Competition | [1] |

| This compound | - | ~20 | - | [8] |

| Rhodamine this compound | Rabbit Skeletal Muscle | 17 | Kinetic Ratio (k-/k+) | [4] |

| Rhodamine this compound | Rabbit Skeletal Muscle | 116 | Equilibrium Measurement | [4] |

Table 3: Effect of this compound on Actin Polymerization Dynamics

| Condition | Parameter | Value | Reference(s) |

| Control (no this compound) | Critical Concentration (Preferred End) | 0.10 µM | [7] |

| With this compound | Critical Concentration (Preferred End) | Essentially zero | [7] |

| Control (no this compound) | Critical Concentration (Non-preferred End) | 1.02 µM | [7] |

| With this compound | Critical Concentration (Non-preferred End) | Essentially zero | [7] |

| Control (no this compound) | Dissociation Rate Constant (Preferred End) | 0.317 s⁻¹ | [7] |

| With this compound | Dissociation Rate Constant (Preferred End) | Essentially zero | [7] |

| Control (no this compound) | Dissociation Rate Constant (Non-preferred End) | 0.269 s⁻¹ | [7] |

| With this compound | Dissociation Rate Constant (Non-preferred End) | Essentially zero | [7] |

Experimental Protocols

Precise and reproducible experimental protocols are critical for studying the effects of this compound on F-actin. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Fluorescence Staining of F-Actin in Fixed Cells

This protocol describes a standard method for visualizing F-actin in cultured cells using fluorescently labeled this compound.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Methanol-free formaldehyde (e.g., 4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Fluorescently labeled this compound conjugate (e.g., this compound-iFluor 488, Rhodamine this compound)

-

Mounting medium

Procedure:

-

Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with 4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with permeabilization buffer for 5-10 minutes at room temperature.[9]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking (Optional but Recommended):

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

-

-

This compound Staining:

-

Dilute the fluorescent this compound conjugate in blocking buffer to the manufacturer's recommended concentration.

-

Incubate the cells with the diluted this compound solution for 20-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Protocol 2: F-Actin Co-sedimentation Assay

This assay is used to determine if a protein of interest binds to F-actin and can be adapted to quantify the binding affinity.

Materials:

-

Purified G-actin

-

General Actin Buffer (G-buffer): e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.2 mM CaCl₂

-

Polymerization Buffer (10x): e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

-

Protein of interest in a suitable buffer

-

This compound (optional, for stabilization)

-

Ultracentrifuge with a suitable rotor (e.g., TLA-100)

-

SDS-PAGE reagents

Procedure:

-

Actin Polymerization:

-

Dilute G-actin to the desired concentration in G-buffer.

-

Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

Incubate at room temperature for at least 1 hour to allow for F-actin formation.

-

(Optional) Add this compound at a 1:1 molar ratio to actin and incubate for an additional 30 minutes to stabilize the filaments.[2]

-

-

Binding Reaction:

-

In separate microcentrifuge tubes, combine the polymerized F-actin with the protein of interest at various concentrations.

-

Include control tubes with F-actin alone and the protein of interest alone.

-

Incubate the mixtures at room temperature for 30-60 minutes to allow for binding.

-

-

Sedimentation:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at room temperature to pellet the F-actin and any bound proteins.

-

-

Analysis:

-

Carefully collect the supernatant from each tube.

-

Resuspend the pellets in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.

-

The presence of the protein of interest in the pellet fraction in the presence but not the absence of F-actin indicates binding.

-

Impact on Cellular Signaling Pathways

The actin cytoskeleton is a highly dynamic structure, and its constant remodeling is crucial for a multitude of cellular processes, including cell motility, division, and intracellular transport. By rigidly stabilizing F-actin, this compound effectively freezes these dynamic processes, leading to significant downstream consequences for cellular signaling.

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[7] These proteins cycle between an active GTP-bound state and an inactive GDP-bound state, and in their active form, they trigger signaling cascades that lead to the formation of specific actin structures such as stress fibers, lamellipodia, and filopodia.[7]

This compound-induced stabilization of F-actin can interfere with these pathways in several ways:

-

Inhibition of Actin Dynamics: Many downstream effectors of Rho GTPases, such as cofilin (an actin-depolymerizing factor) and the Arp2/3 complex (an actin-nucleating factor), rely on the dynamic turnover of actin filaments. By preventing depolymerization, this compound inhibits the recycling of actin monomers, thereby starving the cellular machinery responsible for generating new actin structures in response to signaling cues.

-

Disruption of Mechanotransduction: The actin cytoskeleton plays a key role in sensing and responding to mechanical forces from the extracellular environment. This process, known as mechanotransduction, is critical for cell adhesion, migration, and differentiation. The rigidification of the actin network by this compound can disrupt the cell's ability to properly sense and respond to these mechanical cues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound staining protocol | Abcam [abcam.com]

- 4. Transient kinetic analysis of rhodamine this compound binding to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sc.edu [sc.edu]

- 6. This compound labeling protocol for optimal F-actin staining [abberior.rocks]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Differential Binding Affinity of Phalloidin for F-Actin versus G-Actin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of phalloidin, a bicyclic peptide toxin from the Amanita phalloides mushroom, to its biological target, actin. A comprehensive understanding of its highly specific interaction with filamentous actin (F-actin) over globular actin (G-actin) is crucial for its application in cell biology, cytoskeletal research, and as a tool in drug discovery pipelines.

Core Principle: Selective High-Affinity Binding to F-Actin

The utility of this compound as a research tool is fundamentally derived from its profound and highly selective binding affinity for the polymeric form of actin, F-actin. It exhibits negligible to no binding affinity for monomeric G-actin[1][2]. This specificity arises because the this compound binding site is a composite interface created by at least three adjacent actin subunits within the filament structure[3][4]. This site is absent in the monomeric G-actin conformation.

Upon binding, this compound stabilizes the F-actin structure by effectively locking the subunits together, thereby preventing filament depolymerization[5]. This stabilization significantly lowers the critical concentration required for actin polymerization, driving the equilibrium from G-actin monomers towards the F-actin polymer state[2][6].

While the consensus is that this compound does not bind G-actin, one study using differential scanning calorimetry noted a stabilizing effect on G-actin's thermal transition. However, the researchers proposed this was likely an indirect effect caused by the heat-induced polymerization of G-actin during the experiment, which would then be stabilized by this compound, rather than a direct interaction with the monomer[7].

Quantitative Binding Data

The interaction between this compound and F-actin is characterized by a high affinity, corresponding to a low nanomolar dissociation constant (Kd). The binding kinetics, including the association (k_on) and dissociation (k_off) rate constants, have been determined for both unlabeled and fluorescently-labeled this compound. It is important to note that the addition of a fluorescent tag, such as rhodamine, can slightly alter the binding kinetics and affinity[8].

| Ligand | Actin Species | Dissociation Constant (Kd) | Association Rate (k_on) | Dissociation Rate (k_off) | Reference |

| Unlabeled this compound | Rabbit Muscle F-Actin | 2.1 (±0.3) nM | 0.177 µM⁻¹s⁻¹ | 0.00037 (±0.00003) s⁻¹ | [3] |

| Rhodamine-Phalloidin | Rabbit Muscle F-Actin | ~20-30 nM | ~3 x 10⁴ M⁻¹s⁻¹ | 2.6 x 10⁻⁴ s⁻¹ | [3][9] |

| Rhodamine-Phalloidin | Acanthamoeba F-Actin | Not specified | Not specified | 1.7 (±0.2) x 10⁻⁴ s⁻¹ | [3] |

| Rhodamine-Phalloidin | S. cerevisiae F-Actin | Weaker affinity | Faster than muscle actin | 1.6 (±0.2) x 10⁻³ s⁻¹ | [3][8] |

Table 1: Summary of kinetic and equilibrium constants for this compound binding to F-actin. Note the significantly faster dissociation rate for yeast actin, explaining the less efficient staining of yeast actin filaments[8].

Mechanism of Action and Impact on Actin Dynamics

This compound's mechanism of action is rooted in its ability to stabilize the actin filament. By binding at the interface between actin subunits, it mechanically prevents the conformational changes required for a subunit to dissociate from the filament ends. This effectively halts depolymerization. The resulting hyper-stabilization of actin filaments can induce cytotoxicity in living cells, which is why this compound is primarily used for staining fixed and permeabilized cells[5].

Caption: Logical diagram of this compound's effect on actin polymerization dynamics.

Experimental Protocols for Measuring Binding Affinity

The binding of this compound to F-actin can be quantitatively and qualitatively assessed using several well-established biophysical techniques.

Fluorescence-Based Kinetic Assay

This method is used to determine the association and dissociation rate constants by monitoring the change in fluorescence of a labeled this compound derivative (e.g., rhodamine-phalloidin) upon binding to F-actin[3][9]. The fluorescence of rhodamine-phalloidin increases significantly when it is bound to the hydrophobic environment of the actin filament compared to when it is free in aqueous solution[9].

Detailed Methodology:

-

Actin Preparation: Purify G-actin from a source such as rabbit skeletal muscle. Induce polymerization to F-actin by adding polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl₂, 10 mM Imidazole, pH 7.0) and incubating for at least 1 hour at room temperature[10].

-

Association Rate (k_on):

-

In a fluorometer, mix a low concentration of rhodamine-phalloidin (e.g., 10-40 nM) with varying concentrations of pre-formed F-actin[3].

-

Monitor the increase in fluorescence intensity over time (e.g., λex = 550 nm, λem = 575 nm)[3].

-

Fit the resulting curves to a pseudo-first-order equation to obtain the observed rate constant (k_obs) for each actin concentration.

-

Plot k_obs versus the F-actin concentration. The slope of this linear plot represents the association rate constant (k_on).

-

-

Dissociation Rate (k_off):

-

Equilibrate F-actin with a stoichiometric amount of rhodamine-phalloidin to achieve saturation.

-

Initiate the dissociation by adding a large excess of unlabeled this compound[3].

-

Monitor the decrease in fluorescence over time as the labeled this compound is displaced.

-

Fit the decay curve to a single exponential function to determine the dissociation rate constant (k_off).

-

-

Calculation of Kd: The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants: Kd = k_off / k_on.

Caption: Workflow for determining this compound-actin binding kinetics via fluorescence.

F-Actin Co-sedimentation Assay

This assay is a robust method to determine if a protein binds to F-actin[11][12]. While this compound's binding is well-established, this protocol is fundamental in actin biology and is often used with this compound as a stabilizing agent for the F-actin itself when studying other actin-binding proteins[11][12][13].

Detailed Methodology:

-

Reagent Preparation:

-

Polymerize purified G-actin to F-actin. For quantitative assays, it is often stabilized with an equimolar amount of unlabeled this compound to prevent depolymerization upon dilution[11].

-

Prepare the protein of interest (in this case, this compound, though typically it's an unknown actin-binding protein) in a suitable binding buffer.

-

-

Binding Reaction:

-

Incubate a fixed concentration of F-actin with varying concentrations of the protein of interest for a set time (e.g., 30 minutes at room temperature)[12][13].

-

Include two critical controls: F-actin alone (to see how much pellets by itself) and the protein of interest alone (to check for non-specific pelleting)[12].

-

-

Ultracentrifugation:

-

Centrifuge the reaction mixtures at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the F-actin and any associated proteins[10].

-

-

Analysis:

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant (unbound protein) and pellet (bound protein) fractions by SDS-PAGE.

-

Stain the gel (e.g., with Coomassie Blue) and quantify the band intensities using densitometry.

-

The amount of bound protein can be plotted against the free protein concentration to determine the Kd and binding stoichiometry.

-

Caption: Standard experimental workflow for an F-actin co-sedimentation assay.

References

- 1. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. How does this compound affect actin assembly? | AAT Bioquest [aatbio.com]

- 6. Mechanism of action of this compound on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stabilization of actin by this compound: a differential scanning calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and thermodynamics of this compound binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Understanding Phalloidin's Specificity for Filamentous Actin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phalloidin's remarkable specificity for filamentous actin (F-actin) over its globular monomer (G-actin). We delve into the quantitative binding kinetics, the structural basis of this interaction, and the practical application of this specificity in key experimental protocols. This document is intended to serve as a valuable resource for researchers in cell biology, cytoskeleton dynamics, and drug development.

The Molecular Basis of this compound's Specificity

This compound, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, is a cornerstone tool for visualizing and stabilizing F-actin. Its utility stems from its high affinity and remarkable specificity for the polymeric form of actin. While this compound binds tenaciously to F-actin, it exhibits no significant affinity for G-actin[1][2][3][4]. This selective binding is the foundation of its widespread use in cellular imaging and in vitro assays.

The structural basis for this specificity lies in the unique binding pocket that is formed at the interface of at least three actin subunits within the filament[5]. This pocket is absent in the monomeric G-actin conformation. This compound essentially acts as a "molecular glue," locking adjacent actin subunits together and stabilizing the filament. This stabilization effect prevents the depolymerization of F-actin and inhibits the ATP hydrolysis activity associated with actin dynamics[5].

Quantitative Analysis of this compound-Actin Interaction

The interaction between this compound and actin has been quantitatively characterized, providing a solid foundation for its experimental applications. The binding affinity is typically expressed by the dissociation constant (Kd), where a lower Kd value indicates a stronger interaction.

| Ligand | Target | Dissociation Constant (Kd) | Association Rate Constant (k_on_) | Dissociation Rate Constant (k_off_) | Reference |

| This compound | F-actin (Rabbit Muscle) | ~20 nM | 1.7 x 10⁵ M⁻¹s⁻¹ | 3.6 x 10⁻³ s⁻¹ | [6] |

| Rhodamine-Phalloidin | F-actin (Rabbit Muscle) | 36 nM | 2.6 x 10⁴ M⁻¹s⁻¹ | 9.4 x 10⁻⁴ s⁻¹ | [6] |

| This compound | G-actin | No Significant Binding | Not Applicable | Not Applicable | [1][2][3][4][7] |

| Unlabeled this compound | Arp2/3 Complex | 25 ± 4 nM | Not Reported | Not Reported | [8] |

| Rhodamine-Phalloidin | Arp2/3 Complex | 67 ± 16 nM | Not Reported | Not Reported | [8] |

Note: The binding of this compound to the Arp2/3 complex, a key regulator of actin nucleation, is an important consideration in studies of branched actin networks.

Impact on Actin Dynamics and Signaling

This compound's interaction with F-actin profoundly impacts the dynamic nature of the cytoskeleton. By stabilizing filaments and preventing depolymerization, it effectively freezes the actin cytoskeleton in its filamentous state. This has significant consequences for cellular processes that rely on actin remodeling, such as cell motility, cytokinesis, and phagocytosis.

The following diagram illustrates the central role of actin polymerization and how this compound intervenes in this dynamic process.

Experimental Protocols

This compound's specificity for F-actin is leveraged in several key experimental techniques. Below are detailed methodologies for two common applications.

Fluorescence Staining of F-actin in Fixed Cells

This protocol outlines the steps for visualizing the F-actin cytoskeleton in cultured cells using fluorescently labeled this compound.

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol-free formaldehyde (e.g., 4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently labeled this compound conjugate (e.g., Alexa Fluor 488 this compound)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antifade mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Fixation: Fix the cells by incubating with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature[1][9][10].

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature[1][9][11]. This step is crucial to allow the this compound conjugate to enter the cell and access the actin filaments.

-

Washing: Wash the cells three times with PBS.

-

Blocking: (Optional but recommended) Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature[10].

-

Staining: Dilute the fluorescent this compound conjugate in PBS with 1% BSA to the manufacturer's recommended concentration (typically 1:100 to 1:1000)[12]. Incubate the cells with the staining solution for 20-90 minutes at room temperature in the dark[1][12].

-

Washing: Wash the cells two to three times with PBS for 5 minutes each to remove unbound this compound.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Biotinylated this compound Pull-Down Assay for F-actin

This assay allows for the specific isolation and quantification of F-actin from cell or tissue lysates.

Materials:

-

Biotinylated this compound

-

Streptavidin-conjugated beads (e.g., magnetic or agarose)

-

Cell lysis buffer (non-denaturing, actin-stabilizing)

-

Wash buffer

-

Elution buffer (or sample buffer for direct SDS-PAGE analysis)

-

Protein concentration assay reagents

-

SDS-PAGE and Western blotting reagents

-

Anti-actin antibody

Procedure:

-

Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors and components that preserve actin filament integrity.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Incubation with Biotinylated this compound:

-

Incubate a defined amount of cell lysate with an optimized concentration of biotinylated this compound for 30-60 minutes at 4°C with gentle rotation. This allows the biotinylated this compound to bind specifically to F-actin within the lysate.

-

-

Capture with Streptavidin Beads:

-

Add pre-washed streptavidin-conjugated beads to the lysate-phalloidin mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.

-

-

Washing:

-

Pellet the beads (by centrifugation or using a magnetic stand).

-

Remove the supernatant (this contains G-actin and other unbound proteins).

-

Wash the beads extensively with wash buffer (typically 3-5 times) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the F-actin and associated proteins from the beads using an appropriate elution buffer.

-

Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil to release the proteins.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-actin antibody to confirm the presence and quantify the amount of F-actin.

-

Applications in Drug Development

The specificity of this compound for F-actin makes it an invaluable tool in drug development for screening and characterizing compounds that target the actin cytoskeleton. For example, fluorescent this compound staining can be used in high-content screening assays to identify drugs that disrupt actin organization in cancer cells, thereby inhibiting their migration and invasion. Furthermore, the biotinylated this compound pull-down assay can be employed to quantify changes in the F-actin/G-actin ratio in response to drug treatment, providing insights into the mechanism of action of novel cytoskeletal inhibitors.

Conclusion

This compound's exquisite specificity for filamentous actin is a consequence of its unique binding to a composite site present only in the polymeric form of actin. This high-fidelity interaction has been quantified and forms the basis of powerful experimental techniques that allow for the precise visualization and isolation of F-actin. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this compound as a tool to unravel the complexities of actin cytoskeleton dynamics in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Probes for Actin—Section 11.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yeasenbio.com [yeasenbio.com]

- 7. Item - Specificity of the this compound pull-down for F-actin. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cohesionbio.com [cohesionbio.com]

- 10. genecopoeia.com [genecopoeia.com]

- 11. This compound labeling protocol for optimal F-actin staining [abberior.rocks]

- 12. This compound staining protocol | Abcam [abcam.com]

Methodological & Application

Visualizing the Unseen: A Detailed Protocol for Phalloidin Staining of the Actin Cytoskeleton in Cultured Cells

Application Note

The actin cytoskeleton is a dynamic and fundamental component of eukaryotic cells, playing a critical role in maintaining cell shape, enabling motility, and facilitating intracellular transport. Phalloidin, a bicyclic peptide isolated from the poisonous Amanita phalloides mushroom, exhibits a high affinity for filamentous actin (F-actin), making it an invaluable tool for visualizing the intricate network of actin filaments within cells. This application note provides a comprehensive protocol for fluorescent this compound staining in cultured cells, intended for researchers, scientists, and professionals in drug development. The protocol covers reagent preparation, cell fixation, permeabilization, staining, and imaging, along with troubleshooting guidance and data presentation recommendations.

This compound conjugates, linked to various fluorescent dyes, allow for the direct and specific labeling of F-actin in fixed and permeabilized cells. This technique is widely applicable in studies investigating cytoskeletal dynamics, cell adhesion, migration, and the effects of cytotoxic compounds.

Experimental Protocols

This section details the step-by-step methodology for this compound staining of adherent cultured cells.

Reagent Preparation and Recommended Concentrations

Proper preparation of reagents is crucial for successful staining. The following table summarizes the key solutions and their recommended concentrations. Optimization may be required depending on the cell line and experimental conditions.

| Reagent | Stock Concentration | Working Concentration | Solvent/Diluent | Key Notes |

| This compound Conjugate | Varies by manufacturer (e.g., 6.6 µM in Methanol/DMSO)[1] | 1:100 - 1:1000 dilution of stock[2] | Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA)[1] | Store stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3] |

| Paraformaldehyde (PFA) | 16% or 32% aqueous solution | 3.7% - 4% in PBS | PBS, pH 7.4 | Use methanol-free formaldehyde to preserve the native structure of F-actin.[4] Prepare fresh or use high-quality commercial solutions. |

| Permeabilization Buffer | 10% Triton X-100 | 0.1% - 0.5% in PBS | PBS | The concentration and incubation time may need to be optimized for different cell types.[5] |

| Blocking Buffer | N/A | 1% BSA in PBS | PBS | Helps to reduce non-specific background staining.[6] |

| Wash Buffer | N/A | N/A | PBS | Use sterile PBS for all wash steps. |

| Antifade Mountant | N/A | N/A | N/A | Essential for preserving the fluorescent signal during imaging. Can be with or without a nuclear counterstain like DAPI. |

Staining Protocol for Adherent Cells

This protocol is designed for cells grown on glass coverslips in a multi-well plate.

-

Cell Culture: Seed cells onto sterile glass coverslips in a culture plate and grow to the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.[6]

-

Fixation: Fix the cells by adding 3.7% - 4% PFA in PBS and incubating for 10-15 minutes at room temperature.[3]

-

Critical Step: Use methanol-free formaldehyde as methanol can denature actin filaments and prevent this compound binding.[4]

-

-

Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.[2]

-

Permeabilization: Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 3-5 minutes at room temperature.[2] This step allows the this compound conjugate to enter the cell and bind to F-actin.

-

Washing: Aspirate the permeabilization buffer and wash the cells two to three times with PBS.[2]

-

Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30-60 minutes at room temperature.[6]

-

Staining: Dilute the fluorescent this compound conjugate in 1% BSA in PBS to the desired working concentration. Aspirate the blocking solution and add the this compound staining solution to the cells. Incubate for 20-90 minutes at room temperature, protected from light.[2][3]

-

Washing: Aspirate the staining solution and wash the cells two to three times with PBS.[2]

-

Counterstaining (Optional): If desired, a nuclear counterstain such as DAPI can be included in one of the final wash steps.

-

Mounting: Carefully remove the coverslips from the plate and mount them onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the underlying biological structures, the following diagrams have been generated.

Caption: A flowchart of the this compound staining protocol.

Caption: this compound binds specifically to F-actin.

Troubleshooting

Inconsistent or suboptimal staining can arise from several factors. The following table outlines common problems, potential causes, and suggested solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No/Weak Staining | - Ineffective permeabilization.- Methanol-based fixation denatured actin.[4]- this compound reagent degraded (improper storage).- Insufficient this compound concentration. | - Optimize Triton X-100 concentration and incubation time.[5]- Ensure the use of methanol-free formaldehyde.[4]- Store this compound at -20°C, protected from light.[3][5]- Increase the concentration of the this compound conjugate. |

| High Background/ Non-specific Staining | - Inadequate washing.- this compound concentration too high.- Insufficient blocking. | - Increase the number and duration of wash steps.[2]- Titrate the this compound conjugate to determine the optimal concentration.- Include or extend the blocking step with 1% BSA.[6] |

| Patchy or Uneven Staining | - Cells detached from the coverslip.- Uneven application of reagents.- Cell confluency too high.[5] | - Handle coverslips gently during washing steps.- Ensure the entire coverslip is covered with each reagent.- Use a lower cell density to ensure individual cell morphology can be observed. |

| Altered Cell Morphology | - Harsh permeabilization.- Fixation issues. | - Decrease the concentration of Triton X-100 or shorten the incubation time.- Ensure the pH of the PFA solution is neutral (pH 7.4).[5] |

Data Quantification

While qualitative assessment of actin organization is informative, quantitative analysis provides objective data. Image analysis software such as ImageJ can be used to quantify various parameters of this compound staining.[7] This can include measuring the intensity of the this compound signal or analyzing cell morphology.[7] For more advanced applications, techniques like this compound-PAINT (points accumulation for imaging in nanoscale topography) enable super-resolution imaging and more consistent quantification of F-actin at the nanoscale.[8][9] When quantifying, it is important to consider both the intensity of this compound staining and the cell area.[7]

By following this detailed protocol and considering the troubleshooting advice, researchers can achieve high-quality, reproducible this compound staining to visualize and analyze the actin cytoskeleton in cultured cells. This powerful technique remains a cornerstone of cell biology research, providing critical insights into cellular structure and function.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound staining protocol | Abcam [abcam.com]

- 3. This compound labeling protocol for optimal F-actin staining [abberior.rocks]

- 4. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-PAINT: Enhanced quantitative nanoscale imaging of F-actin. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Visualizing the Cellular Skeleton: A Guide to Fluorescent Phalloidin Staining

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, shape determination, intracellular transport, and signal transduction. Visualizing the architecture and dynamics of filamentous actin (F-actin) is crucial for understanding these fundamental biological functions and for assessing the effects of therapeutic agents on cellular mechanics. Fluorescently labeled phalloidin has become an indispensable tool for this purpose, offering high-affinity and specific binding to F-actin. This document provides detailed application notes, experimental protocols, and troubleshooting guidance for the effective use of fluorescent this compound in actin visualization.

This compound is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom.[1] It binds specifically and with high affinity to the grooves between F-actin subunits, stabilizing the filaments and preventing their depolymerization.[1][2] When conjugated to a fluorophore, this compound allows for the precise and high-contrast visualization of F-actin structures in fixed and permeabilized cells and tissues.[3][4]

Mechanism of Action

This compound's utility in actin visualization stems from its unique interaction with F-actin. It binds at the interface between adjacent actin subunits within the filament, effectively locking them together.[1][2] This binding action stabilizes the filament by significantly reducing the rate of subunit dissociation from the filament ends.[1] this compound exhibits a much higher affinity for F-actin than for monomeric G-actin, ensuring specific labeling of filamentous structures.[5] This stabilization of F-actin is a key consideration in experimental design, as it arrests actin dynamics.

Quantitative Data: Photophysical Properties of Fluorescent this compound Conjugates

A wide array of fluorescent this compound conjugates are commercially available, spanning the visible and near-infrared spectrum. The choice of fluorophore depends on the specific application, the available microscope filter sets, and the desire for multiplexing with other fluorescent probes. The table below summarizes the key photophysical properties of some commonly used fluorescent this compound conjugates.

| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Color |

| iFluor 350 | 350 | 440 | Blue |

| Alexa Fluor 350 | 346 | 442 | Blue |

| iFluor 405 | 405 | 425 | Violet |

| Alexa Fluor 488 | 496 | 518 | Green |

| iFluor 488 | 491 | 516 | Green |

| FITC | 496 | 516 | Green |

| iFluor 514 | 520 | 542 | Green |

| Alexa Fluor 532 | 531 | 554 | Yellow |

| iFluor 532 | 532 | 556 | Yellow |

| Rhodamine | 540 | 565 | Orange-Red |

| Alexa Fluor 546 | 556 | 570 | Orange-Red |

| iFluor 555 | 556 | 570 | Orange |

| Alexa Fluor 555 | 555 | 565 | Orange |

| Alexa Fluor 568 | 578 | 603 | Red |

| Alexa Fluor 594 | 590 | 617 | Red |

| iFluor 594 | 585 | 606 | Red |

| Alexa Fluor 647 | 650 | 668 | Far-Red |

| iFluor 647 | 650 | 670 | Far-Red |

| iFluor 700 | 690 | 713 | Near-IR |

| iFluor 750 | 752 | 778 | Near-IR |

| iFluor 790 | 784 | 807 | Near-IR |

Experimental Protocols

Protocol 1: Staining F-Actin in Cultured Adherent Cells

This protocol provides a general procedure for staining F-actin in adherent cells grown on coverslips.

Materials:

-

Cells cultured on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (3-4% in PBS)

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Blocking Buffer (1% Bovine Serum Albumin in PBS) (Optional)

-

Fluorescent this compound Conjugate Stock Solution (in DMSO or methanol)

-

Staining Solution (e.g., 1:100 to 1:1000 dilution of stock solution in PBS with 1% BSA)[4]

-

Antifade Mounting Medium

-

Microscope slides

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Wash: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Fixation: Add 3-4% methanol-free formaldehyde in PBS and incubate for 10-20 minutes at room temperature.[6] Note: Methanol-containing fixatives can disrupt actin filament structure and should be avoided.[4]

-

Wash: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 5-10 minutes at room temperature.[6] This step is crucial for allowing the this compound conjugate to access the intracellular actin filaments.

-

Wash: Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

(Optional) Blocking: To reduce non-specific background staining, incubate the cells with Blocking Buffer for 30 minutes at room temperature.

-

Staining: Dilute the fluorescent this compound stock solution to the desired working concentration in PBS (or Blocking Buffer). A typical dilution is between 1:100 and 1:1000.[4] Add the staining solution to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.

-

Wash: Aspirate the staining solution and wash the cells two to three times with PBS for 5 minutes each.

-

Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Staining F-Actin in Suspension Cells

Materials:

-

Suspension cells

-

Poly-L-lysine coated coverslips or slides

-

Centrifuge and tubes

-

Other materials as listed in Protocol 1

Procedure:

-

Cell Adhesion: Adhere suspension cells to poly-L-lysine coated coverslips or slides by centrifugation or incubation.

-

Proceed with Staining: Follow steps 2-11 from Protocol 1 for adherent cells.

Protocol 3: Staining F-Actin in Paraffin-Embedded Tissue Sections

Staining F-actin in formalin-fixed, paraffin-embedded (FFPE) tissues can be challenging due to potential damage to actin structures during processing.[7] Frozen sections are often preferred for optimal results.

Materials:

-

FFPE tissue sections on slides

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

PBS, pH 7.4

-

Permeabilization Buffer (e.g., 0.2-0.5% Triton X-100 in PBS)

-

Blocking Buffer (1% BSA in PBS)

-

Fluorescent this compound Staining Solution

-

Antifade Mounting Medium

Procedure:

-

Deparaffinization:

-

Immerse slides in xylene (or substitute) for 2 x 5 minutes.

-

Immerse in 100% ethanol for 2 x 3 minutes.

-

Immerse in 95% ethanol for 2 minutes.

-

Immerse in 70% ethanol for 2 minutes.

-

-

Rehydration: Rinse slides in deionized water for 5 minutes.

-

Wash: Wash slides in PBS for 5 minutes.

-

Permeabilization: Incubate with Permeabilization Buffer for 10-15 minutes.

-

Wash: Wash slides three times with PBS.

-

Blocking: Apply Blocking Buffer and incubate for 30-60 minutes.

-

Staining: Drain the blocking buffer and apply the fluorescent this compound staining solution. Incubate for 1 hour at room temperature in a humidified chamber, protected from light.

-

Wash: Wash the slides three times with PBS for 5 minutes each.

-

Mounting: Mount with antifade mounting medium and a coverslip.

-

Imaging: Visualize using a fluorescence microscope.

Troubleshooting Common Issues in this compound Staining

| Issue | Possible Cause | Suggested Solution |

| No/Weak Signal | Improper Fixation | Use methanol-free formaldehyde. Methanol denatures F-actin, preventing this compound binding.[8] |

| Insufficient Permeabilization | Increase Triton X-100 concentration or incubation time. Ensure the permeabilization buffer is fresh.[8] | |

| Low Staining Concentration | Increase the concentration of the this compound conjugate. Titrate to find the optimal concentration for your cell type. | |

| Degraded this compound | This compound is pH sensitive. Ensure all buffers are at a neutral pH (around 7.4). Store stock solutions properly at -20°C, protected from light.[8] | |

| High Background | Incomplete Washing | Increase the number and duration of wash steps after staining. |

| Non-specific Binding | Include a blocking step with 1% BSA before staining.[8] | |

| Poor Actin Structure | Unhealthy Cells | Ensure cells are healthy and not stressed before fixation, as this can lead to a disrupted cytoskeleton.[8] |

| Fixation Artifacts | Optimize fixation time; over-fixation can sometimes cause issues. Ensure the formaldehyde is fresh. | |

| Issues with Paraffin-Embedded Tissues | Solvent Interference | Solvents used for deparaffinization can damage actin structures and prevent this compound binding.[7] |

| Use frozen tissue sections if possible for better preservation of actin filaments.[7] |

Visualizations

Signaling Pathway of Actin Polymerization

The regulation of actin dynamics is a complex process governed by intricate signaling pathways. Key players include the Rho family of small GTPases (Rho, Rac, and Cdc42) and phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). These signaling molecules integrate extracellular cues and orchestrate the activity of various actin-binding proteins to control filament nucleation, elongation, and branching.

Caption: Key signaling pathways regulating actin polymerization.

Experimental Workflow for Fluorescent this compound Staining

The following diagram outlines the general workflow for staining F-actin in cultured cells using fluorescent this compound.

References

- 1. rupress.org [rupress.org]

- 2. This compound Conjugates | AAT Bioquest [aatbio.com]

- 3. This compound labeling protocol for optimal F-actin staining [abberior.rocks]

- 4. This compound staining protocol | Abcam [abcam.com]

- 5. Regulation of actin dynamics by PI(4,5)P2 in cell migration and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yeasenbio.com [yeasenbio.com]

- 7. Why don't I see fluorescence signal of this compound conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Staining F-actin in Fixed Tissues with Phalloidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin is a bicyclic peptide belonging to a class of toxins known as phallotoxins, which are isolated from the deadly Amanita phalloides mushroom.[1] Fluorescently conjugated this compound is a powerful tool for visualizing filamentous actin (F-actin) in fixed cells and tissues.[1][2] this compound binds with high affinity and specificity to F-actin, stabilizing the filaments and preventing depolymerization.[3][4] This property makes it an excellent probe for high-resolution imaging of the actin cytoskeleton using fluorescence microscopy.[2] These application notes provide a detailed protocol for staining F-actin in fixed tissues and cells using fluorescent this compound conjugates.

Principle of Staining

This compound binds specifically to the grooves between actin subunits in a 1:1 molar ratio within F-actin filaments.[3][5] This binding stabilizes the filament structure. When conjugated to a fluorophore, this compound allows for the direct visualization of F-actin distribution within cells. The choice of fluorophore should be compatible with the excitation and emission capabilities of the available fluorescence microscope. This compound is not cell-permeable and therefore requires fixation and permeabilization of the cells or tissues to allow it to enter and bind to the intracellular F-actin.[5] It is important to note that this compound does not bind to monomeric G-actin.[3][4]

Experimental Protocols

This section details the step-by-step procedure for staining F-actin in fixed tissues and cultured cells.

Materials

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (methanol-free, 3.7-4% in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or NP-40 in PBS)[2][3]

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)[3]

-

Fluorescently conjugated this compound stock solution (e.g., in DMSO or methanol)[1][6]

-

Staining Solution (this compound conjugate diluted in PBS with 1% BSA)[7]

-

Mounting Medium (with or without DAPI for nuclear counterstaining)

-

Coverslips and microscope slides

-

Fluorescence microscope

Protocol for Staining Cultured Cells

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-